molecular formula C19H20F2N2O3S B14983198 1-(benzylsulfonyl)-N-(3,4-difluorophenyl)piperidine-4-carboxamide

1-(benzylsulfonyl)-N-(3,4-difluorophenyl)piperidine-4-carboxamide

Cat. No.: B14983198
M. Wt: 394.4 g/mol
InChI Key: VOTJUMMCFCMONO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-DIFLUOROPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE is a complex organic compound known for its unique chemical structure and properties This compound features a piperidine ring substituted with a phenylmethanesulfonyl group and a carboxamide group, along with a difluorophenyl moiety

Properties

Molecular Formula

C19H20F2N2O3S

Molecular Weight

394.4 g/mol

IUPAC Name

1-benzylsulfonyl-N-(3,4-difluorophenyl)piperidine-4-carboxamide

InChI

InChI=1S/C19H20F2N2O3S/c20-17-7-6-16(12-18(17)21)22-19(24)15-8-10-23(11-9-15)27(25,26)13-14-4-2-1-3-5-14/h1-7,12,15H,8-11,13H2,(H,22,24)

InChI Key

VOTJUMMCFCMONO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC(=C(C=C2)F)F)S(=O)(=O)CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-DIFLUOROPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3,4-difluoroaniline with phenylmethanesulfonyl chloride to form the corresponding sulfonamide. This intermediate is then reacted with piperidine-4-carboxylic acid under appropriate conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography. The use of automated systems ensures consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-DIFLUOROPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. The reactions are typically conducted under controlled temperatures and in the presence of suitable solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced amine derivatives, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(3,4-DIFLUOROPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3,4-DIFLUOROPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The difluorophenyl group plays a crucial role in modulating the compound’s binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives and sulfonamide-containing molecules, such as:

  • N-(2,4-DIFLUOROPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE
  • N-(3,4-DICHLOROPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE

Uniqueness

N-(3,4-DIFLUOROPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE is unique due to the presence of the difluorophenyl group, which imparts distinct chemical and biological properties. The fluorine atoms enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable molecule for various applications .

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